molecular formula C6H10ClNO2 B3281858 (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride CAS No. 74201-87-9

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Cat. No.: B3281858
CAS No.: 74201-87-9
M. Wt: 163.6 g/mol
InChI Key: JYDJHYGBXSCMJL-UYXJWNHNSA-N
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Description

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentene ring with an amino group and a carboxylic acid group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride typically involves a multistep process. One common method starts with the acylation of cyclopentene derivatives, followed by reduction to obtain the desired amino-cyclopentene structure. The process may involve the use of specific microorganisms or enzymes to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of biocatalysts and optimized reaction conditions ensures high yield and purity. The process may include steps such as acylation, reduction, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses highlight its versatility and importance in scientific research .

Properties

IUPAC Name

(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDJHYGBXSCMJL-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130931-85-0
Record name 2-Cyclopentene-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130931-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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